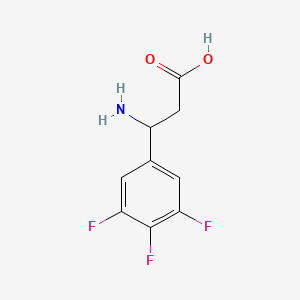
3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group and a trifluorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4,5-trifluorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form an intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .
Scientific Research Applications
3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3,5-difluorophenyl)propanoic acid
- 3-Amino-3-(4-fluorophenyl)propanoic acid
- 3-Amino-3-(3,4-difluorophenyl)propanoic acid
Uniqueness
3-Amino-3-(3,4,5-trifluorophenyl)propanoic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer fluorine atoms .
Properties
CAS No. |
682803-70-9 |
|---|---|
Molecular Formula |
C9H8F3NO2 |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
3-amino-3-(3,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)9(5)12)7(13)3-8(14)15/h1-2,7H,3,13H2,(H,14,15) |
InChI Key |
QUCWLCVHUINXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


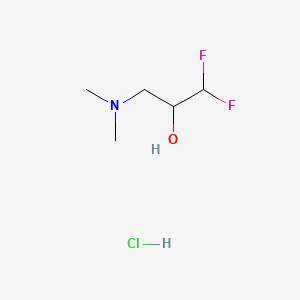
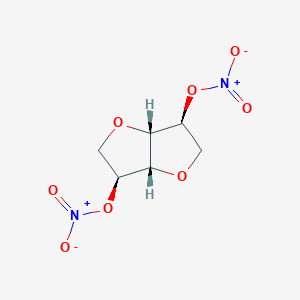
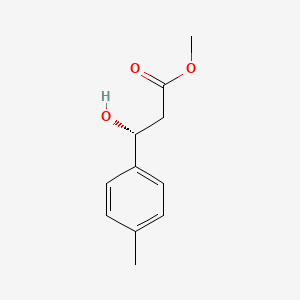
![4-Ethoxybicyclo[2.2.1]heptan-1-aminehydrochloride](/img/structure/B13589952.png)



![4-fluoro-2-[(1R)-1-hydroxyethyl]phenol](/img/structure/B13589975.png)
![N-{4,4-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13589981.png)
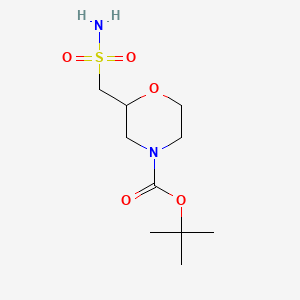
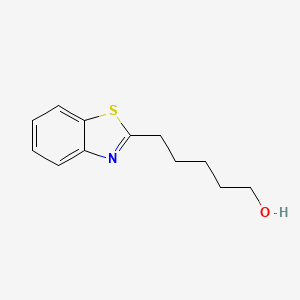
![1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13590000.png)
![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
